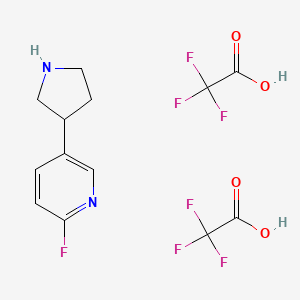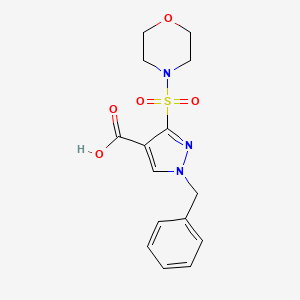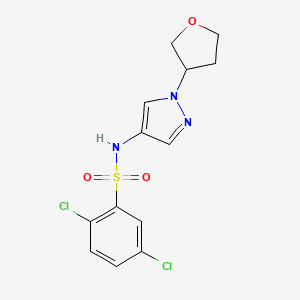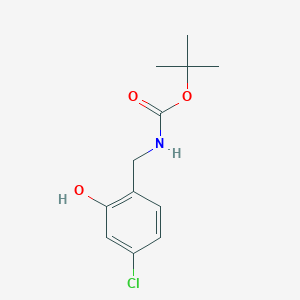
2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Trifluoroacetic acid (TFA), a component of the compound, is an organofluorine compound and a structural analogue of acetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor .Chemical Reactions Analysis
Trifluoroacetic acid is a versatile reagent used in various chemical reactions. It serves as a silyl catalyst when derivatizing carbohydrates, a reagent for purifying large peptides, an ion pair reagent, and an LC mobile phase additive .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a colorless liquid with a pungent, vinegar-like odor. It has a density of 1.489 g/cm³ at 20 °C, a melting point of -15.4 °C, and a boiling point of 72.4 °C . It is miscible in water and has an acidity (pKa) of 0.52 .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, such as 2-Fluoro-5-pyrrolidin-3-ylpyridine, are of great interest due to their unique physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
2. Potential Imaging Agents for Biological Applications The compound can be used in the synthesis of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications . These compounds can be used in medical imaging techniques such as Positron Emission Tomography (PET) scans.
Agricultural Applications
Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . Therefore, 2-Fluoro-5-pyrrolidin-3-ylpyridine could potentially be used in the development of new agricultural products.
Drug Discovery
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring in 2-Fluoro-5-pyrrolidin-3-ylpyridine could potentially be used in the design of new drugs with different biological profiles .
5. Development of Fluorinated Medicinal and Agrochemical Candidates Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased . 2-Fluoro-5-pyrrolidin-3-ylpyridine could potentially be used in the development of these fluorinated chemicals.
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, 2-Fluoro-5-pyrrolidin-3-ylpyridine could potentially be used in the modification of physicochemical parameters of drug candidates.
Safety and Hazards
Trifluoroacetic acid is considered hazardous. It is harmful if inhaled and causes severe skin burns and eye damage. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective clothing and eye/face protection .
Mecanismo De Acción
Target of action
The compound “2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid” belongs to the class of fluorinated pyridines and pyrrolidines . Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Mode of action
Fluoropyridines and pyrrolidines are known to interact with various biological targets due to their unique chemical properties .
Biochemical pathways
Without specific information on the compound “2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid”, it’s difficult to determine the exact biochemical pathways it affects. Fluoropyridines and pyrrolidines are known to be involved in a variety of biological processes .
Result of action
Compounds in the fluoropyridine and pyrrolidine classes are known to have a variety of biological effects .
Propiedades
IUPAC Name |
2-fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2C2HF3O2/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;2*3-2(4,5)1(6)7/h1-2,6,8,11H,3-5H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNMHCCZIOUJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=C(C=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F7N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)

![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2616528.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2616531.png)

![4-(Dimethylamino)-1-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}pyridin-1-ium diiodide](/img/structure/B2616533.png)





